Thalidomide-4-O-C14-NH2 (hydrochloride)
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Overview
Description
Thalidomide-4-O-C14-NH2 (hydrochloride) is a compound based on Thalidomide, which is known for its ability to recruit cereblon (CRBN) protein. This compound is used in the formation of PROTACs (Proteolysis Targeting Chimeras) by connecting to a ligand for protein through a linker .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalidomide-4-O-C14-NH2 (hydrochloride) is synthesized by incorporating a Thalidomide-based cereblon ligand and a linker. The synthetic route involves the recruitment of CRBN protein and the formation of PROTAC molecules .
Industrial Production Methods
The industrial production of Thalidomide-4-O-C14-NH2 (hydrochloride) involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product with high yield and purity. The compound is typically stored at 4°C, protected from light, and under nitrogen to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-4-O-C14-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of Thalidomide-4-O-C14-NH2 (hydrochloride) that have modified functional groups and enhanced properties for specific applications .
Scientific Research Applications
Thalidomide-4-O-C14-NH2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the recruitment of CRBN protein, which is essential for various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases by targeting specific proteins for degradation.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Thalidomide-4-O-C14-NH2 (hydrochloride) involves the recruitment of CRBN protein through its cereblon ligand. This recruitment leads to the formation of PROTACs, which target specific proteins for degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation in cells .
Comparison with Similar Compounds
Thalidomide-4-O-C14-NH2 (hydrochloride) is unique compared to other similar compounds due to its specific cereblon ligand and linker structure. Similar compounds include:
Thalidomide-4-O-C4-NH2 (hydrochloride): A similar compound with a shorter linker.
Thalidomide-5-O-C14-NH2 (hydrochloride): Another variant with a different substitution pattern.
Thalidomide-4-O-C2-NH2 (hydrochloride): A compound with an even shorter linker.
These compounds share similar properties but differ in their linker lengths and substitution patterns, which can affect their biological activity and applications.
Properties
Molecular Formula |
C27H40ClN3O5 |
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Molecular Weight |
522.1 g/mol |
IUPAC Name |
4-(14-aminotetradecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C27H39N3O5.ClH/c28-18-11-9-7-5-3-1-2-4-6-8-10-12-19-35-22-15-13-14-20-24(22)27(34)30(26(20)33)21-16-17-23(31)29-25(21)32;/h13-15,21H,1-12,16-19,28H2,(H,29,31,32);1H |
InChI Key |
QAUYZMOOLBGWBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCCCCCCN.Cl |
Origin of Product |
United States |
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